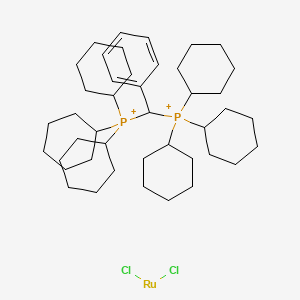
bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and benzylidene chloride under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride is known for its versatility in catalyzing various types of reactions:
Olefin Metathesis: This includes ring-opening metathesis polymerization (ROMP), acyclic diene metathesis polymerization (ADMET), and ring-closing metathesis (RCM)
Cross-Metathesis: It facilitates the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds.
Ring-Opening Polymerization: It is used in the polymerization of strained cyclic olefins.
Common reagents used in these reactions include various olefins and dienes, and the reactions are typically carried out under mild conditions, often at room temperature . The major products formed from these reactions are polymers and complex organic molecules .
Applications De Recherche Scientifique
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride involves the formation of a ruthenium-carbene complex, which facilitates the metathesis of olefins. The ruthenium center acts as a catalyst, enabling the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride is often compared with other ruthenium-based catalysts, such as:
Grubbs Catalyst® 1st Generation: Similar in structure but with different ligands, leading to variations in reactivity and selectivity.
Grubbs Catalyst® 2nd Generation: Contains a more stable and active ruthenium-carbene complex, offering improved performance in certain reactions.
Hoveyda-Grubbs Catalyst: Features a chelating ligand, providing enhanced stability and activity in metathesis reactions.
The uniqueness of this compound lies in its balance of stability, reactivity, and selectivity, making it a versatile and widely used catalyst in various fields of research and industry .
Propriétés
IUPAC Name |
dichlororuthenium;tricyclohexyl-[phenyl(tricyclohexylphosphaniumyl)methyl]phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72P2.2ClH.Ru/c1-8-22-36(23-9-1)43(44(37-24-10-2-11-25-37,38-26-12-3-13-27-38)39-28-14-4-15-29-39)45(40-30-16-5-17-31-40,41-32-18-6-19-33-41)42-34-20-7-21-35-42;;;/h1,8-9,22-23,37-43H,2-7,10-21,24-35H2;2*1H;/q+2;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFAYQFCZRYDT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72Cl2P2Ru+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















